molecular formula C10H4Cl3NO2 B1617469 1-(2,4,5-Trichloro-phenyl)-pyrrole-2,5-dione CAS No. 31489-22-2

1-(2,4,5-Trichloro-phenyl)-pyrrole-2,5-dione

Cat. No.: B1617469
CAS No.: 31489-22-2
M. Wt: 276.5 g/mol
InChI Key: URZBDQFEBPSHHB-UHFFFAOYSA-N
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Description

1-(2,4,5-Trichloro-phenyl)-pyrrole-2,5-dione is a maleimide derivative characterized by a pyrrole-2,5-dione (maleimide) core substituted with a 2,4,5-trichlorophenyl group. Maleimides are renowned for their electrophilic reactivity, enabling applications in polymer chemistry, covalent protein modification, and medicinal chemistry. The trichlorophenyl substitution introduces steric bulk and electron-withdrawing effects, which may enhance chemical stability and influence biological interactions.

Properties

IUPAC Name

1-(2,4,5-trichlorophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl3NO2/c11-5-3-7(13)8(4-6(5)12)14-9(15)1-2-10(14)16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZBDQFEBPSHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)C2=CC(=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30300368
Record name 1-(2,4,5-trichloro-phenyl)-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31489-22-2
Record name NSC136457
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136457
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,4,5-trichloro-phenyl)-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2,4,5-Trichloro-phenyl)-pyrrole-2,5-dione generally follows the nucleophilic addition of aniline derivatives to dichloromaleic anhydride or related substituted maleic anhydrides, followed by cyclization to form the pyrrole-2,5-dione ring system.

  • Key Reactants:

    • 2,4,5-Trichloroaniline (or related substituted anilines)
    • 2,3-Dichloromaleic anhydride (or substituted maleic anhydrides)
  • Core Reaction:

    • Nucleophilic attack of the aniline nitrogen on the anhydride carbonyl carbon.
    • Ring closure with elimination of water to form the pyrrole-2,5-dione structure.

This approach is supported by literature on the synthesis of similar N-aryl pyrrole-2,5-diones, including 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione, which shares mechanistic features with the target compound.

Detailed Preparation Methods

Conventional Heating Method

  • Procedure:

    • React 2,4,5-trichloroaniline with 2,3-dichloromaleic anhydride in a suitable solvent such as ethanol, toluene, or chloroform.
    • Use a catalytic amount of acetic acid or p-toluenesulfonic acid to facilitate the reaction.
    • Heat the mixture under reflux for 1.5 to 2 hours.
  • Yields and Observations:

    • Yields typically range from 60% to 75% depending on solvent and temperature.
    • Longer reaction times (up to 2 hours) are required to achieve complete conversion.
    • Purification is achieved by recrystallization or column chromatography.
  • Mechanism:

    • The aniline nitrogen attacks the maleic anhydride carbonyl.
    • Ring closure occurs with elimination of water to form the pyrrole-2,5-dione ring.
    • The presence of electron-withdrawing chloro substituents can influence reactivity and yield.

Microwave-Assisted Synthesis

  • Procedure:

    • Mix 2,4,5-trichloroaniline and 2,3-dichloromaleic anhydride in ethanol with acetic acid catalyst.
    • Subject the mixture to microwave irradiation at 80°C and 140 W power.
    • Reaction time is significantly reduced to 15–20 minutes.
  • Yields and Advantages:

    • Yields improve to approximately 70% or higher.
    • The microwave method is more efficient and cost-effective compared to conventional heating.
    • Shorter reaction times reduce side reactions and energy consumption.
  • Supporting Data:

Parameter Conventional Heating Microwave Heating
Solvent Ethanol Ethanol
Catalyst Acetic acid Acetic acid
Temperature Reflux (~78°C) 80°C
Reaction Time 1.5–2 hours 15–20 minutes
Yield 60–75% ~70%
  • Mechanistic Insight:
    • Microwave irradiation accelerates nucleophilic attack and ring closure.
    • Dielectric heating enhances molecular collisions and reaction kinetics.

Alternative Synthetic Routes and Conditions

Solvent and Temperature Effects

  • Studies on related pyrrole-2,5-dione derivatives show that solvents such as toluene, chloroform, and diethyl ether affect yield and reaction time.
  • Higher boiling solvents like toluene and chloroform at reflux generally provide better yields (75–95%) in shorter times compared to room temperature reactions.
  • Certain substituents on the aniline ring may hinder reaction progress, requiring optimization of solvent and temperature.

Summary Table of Preparation Conditions for this compound and Analogues

Method Reactants Solvent Catalyst Temp (°C) Time Yield (%) Notes
Conventional Heating 2,4,5-Trichloroaniline + 2,3-Dichloromaleic anhydride Ethanol Acetic acid Reflux (~78) 1.5–2 hours 60–75 Standard method, longer reaction time
Microwave-Assisted Same as above Ethanol Acetic acid 80 15–20 minutes ~70 Faster, energy-efficient, good yield
Alternative Solvents Same as above Toluene, Chloroform p-Toluenesulfonic acid Reflux 1–2 hours 75–95 Higher yields with higher boiling solvents

Research Findings and Notes

  • The microwave-assisted method offers a significant improvement in reaction time and comparable yields, making it the preferred method for laboratory synthesis.
  • The choice of solvent and catalyst critically influences the yield and purity of the product.
  • Electron-withdrawing chloro substituents on the aniline ring can affect nucleophilicity and cyclization efficiency.
  • The reaction mechanism involves nucleophilic attack on the anhydride carbonyl, followed by ring closure and water elimination, consistent with reported mechanisms for similar maleimide derivatives.
  • Structural and spectroscopic studies (NMR, HRMS) confirm the formation of the pyrrole-2,5-dione ring and substitution pattern.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,5-Trichloro-phenyl)-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

1-(2,4,5-Trichloro-phenyl)-pyrrole-2,5-dione has been noted for its pharmacological properties , particularly in the development of anti-inflammatory and antimicrobial agents. The compound's structure allows for modifications that enhance its biological activity.

Case Study: Antimicrobial Activity

Research indicates that derivatives of pyrrole-2,5-dione exhibit significant antimicrobial properties. A study demonstrated that certain derivatives showed inhibition against various bacterial strains, suggesting that this compound could serve as a lead compound for developing new antibiotics .

Organic Synthesis

The synthesis of this compound can be achieved through various methodologies including traditional heating and microwave-assisted synthesis. The latter has shown to enhance yields and reduce reaction times.

Environmental Science Applications

The compound's environmental impact and persistence have been studied concerning its mobility in water systems. Research has indicated that compounds similar to this compound can be detected in wastewater effluents and drinking water sources, raising concerns about their environmental persistence and potential toxicity .

Case Study: Environmental Monitoring

A study conducted on various water sources revealed the presence of trichlorophenyl compounds at significant levels. The findings suggest the need for monitoring these compounds due to their potential toxic effects on aquatic life and human health .

Mechanism of Action

The mechanism of action of 1-(2,4,5-Trichloro-phenyl)-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below compares 1-(2,4,5-Trichloro-phenyl)-pyrrole-2,5-dione with structurally related maleimide derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
This compound 2,4,5-Trichlorophenyl C₁₀H₄Cl₃NO₂ 292.51 g/mol High lipophilicity (predicted); potential electrophilic reactivity
MI-1 [1-(4-Cl-benzil)-3-Cl-4-(CF₃-phenylamino)-1Н-pyrrole-2,5-dione] 4-Cl-benzil, 3-Cl, CF₃-phenylamino C₁₇H₁₀Cl₂F₃N₂O₂ 405.18 g/mol Cytotoxic activity; induces apoptosis in cancer cells
1-(3-chloro-2-methyl-phenyl)pyrrole-2,5-dione 3-Cl, 2-methylphenyl C₁₁H₈ClNO₂ 221.64 g/mol Intermediate in organic synthesis; commercial availability
1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione 4-Cl, 3-CF₃phenyl C₁₁H₅ClF₃NO₂ 289.61 g/mol Specialty biochemical reagent; used in research applications

Key Observations:

  • Lipophilicity: The trichloro substitution likely increases lipophilicity (logP) compared to analogs with fewer halogen atoms or polar groups (e.g., CF₃ in ), which may influence pharmacokinetic properties.
  • Biological Activity: MI-1, a structurally complex analog, demonstrates cytotoxic activity via mitochondrial dysfunction and caspase activation . While biological data for the target compound is absent, its trichloro substitution may confer distinct bioactivity profiles.

Functional and Application Differences

  • MI-1: Primarily investigated for anticancer activity, with demonstrated efficacy in vitro .
  • Trifluoromethyl Analogs (e.g., ): The CF₃ group enhances metabolic stability and binding affinity in medicinal chemistry contexts, though this remains unexplored for the target compound.
  • Methyl-Substituted Derivatives (e.g., ): Lower molecular weight and reduced steric hindrance may favor applications in polymer crosslinking or small-molecule conjugates.

Biological Activity

1-(2,4,5-Trichloro-phenyl)-pyrrole-2,5-dione is a synthetic organic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a 2,4,5-trichlorophenyl group. The presence of chlorine atoms enhances its reactivity and biological activity. The compound is often utilized as a building block in the synthesis of more complex organic molecules.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that derivatives of pyrrole-2,5-dione can inhibit the growth of various cancer cell lines. Specifically, compounds similar to this compound showed inhibitory effects on colon cancer cell lines such as HCT-116 and SW-620 with GI50 values ranging from approximately 1.0×1081.0\times 10^{-8} to 1.6×1081.6\times 10^{-8} M .

Mechanism of Action:
The anticancer effects are attributed to the compound's ability to interact with ATP-binding domains of growth factor receptors like EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2). These interactions lead to the formation of stable complexes that disrupt normal signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may possess activity against various bacterial strains and fungi. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting key enzymatic processes essential for microbial growth.

Case Studies

Several studies have documented the biological activities of pyrrole derivatives:

  • Inhibition of Cancer Cell Lines:
    • Study: Investigated the effects of different substituted pyrrole derivatives on colon cancer cells.
    • Findings: Compounds demonstrated significant antiproliferative activity with low toxicity profiles .
  • Antimicrobial Efficacy:
    • Study: Assessed the antimicrobial activity of various pyrrole derivatives.
    • Findings: Certain derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Data Summary

Compound Activity Cell Line/Organism GI50/EC50 (M) Reference
This compoundAnticancerHCT-116 (Colon cancer)1.0×1081.0\times 10^{-8} to 1.6×1081.6\times 10^{-8}
Pyrrole DerivativeAntimicrobialVarious bacterial strainsNot specified

Q & A

Q. Tables for Key Data

Property Typical Value Method Reference
Melting Point200–215°C (decomposes)DSC
Molecular Weight283.93 g/molHRMS
C=O Stretch (FTIR)1695–1710 cm⁻¹ATR-FTIR
HOMO-LUMO Gap (DFT)~4.2 eVB3LYP/6-31G*

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,4,5-Trichloro-phenyl)-pyrrole-2,5-dione
Reactant of Route 2
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1-(2,4,5-Trichloro-phenyl)-pyrrole-2,5-dione

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